molecular formula C11H11N B075129 2,8-Dimethylquinoline CAS No. 1463-17-8

2,8-Dimethylquinoline

Cat. No.: B075129
CAS No.: 1463-17-8
M. Wt: 157.21 g/mol
InChI Key: BELFSAVWJLQIBB-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62133. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alzheimer's Disease and Neuroprotection :

    • 8-Hydroxyquinolines, including 2-substituted 8HQs, have been proposed for Alzheimer's disease treatment. PBT2, a therapeutic derived from this class, shows potential in disaggregating amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing Alzheimer's phenotype in animal models (Kenche et al., 2013).
    • Another study on PBT2 shows its potential in lowering cerebrospinal fluid Aβ and improving cognition in Alzheimer's disease, suggesting its role in amyloid-β targeting (Villemagne et al., 2017).
    • A 2-substituted 8HQ compound, 2-[(dimethylamino)methyl]-8-hydroxyquinoline, stimulates adult murine neural stem cells, indicating its potential for neuro-regenerative applications (Haigh et al., 2016).
  • Antimicrobial and Antifungal Properties :

    • 8-Hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial and antifungal effects, and are being explored for their potential as lead compounds for new drugs (Saadeh et al., 2020).
    • Specific 8-hydroxyquinoline derivatives, including 2,8-dimethylquinolines, have shown antibacterial activity, especially against Mycobacterium smegmatis (Kayirere et al., 1998).
  • Therapeutic Applications and Drug Development :

    • The study of 8-aminoquinoline therapy for latent malaria offers insights into its scientific and clinical applications, where 8-aminoquinolines have shown promise against endemic malaria (Baird, 2019).
    • Another research area involves the synthesis of various 8-hydroxyquinoline derivatives and their pharmaceutical profiles, focusing on DNA G-quadruplex-stabilizing agents and telomerase inhibitors for cancer treatment (Cookson et al., 2005).
  • Analytical Chemistry and Solvation Studies :

    • Infrared spectra studies of dimethylquinolines in gas phase provide insights into their analytical and atmospheric relevance (Das et al., 2010).
    • The photophysical properties of 8-hydroxyquinoline, including photoinduced tautomerization and solvation effects, offer valuable information for analytical applications (Bardez et al., 1997).

Safety and Hazards

2,8-Dimethylquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELFSAVWJLQIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163349
Record name 2,8-Dimethylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-17-8
Record name 2,8-Dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1463-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1463-17-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,8-DIMETHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3693PC4G7D
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 2,8-Dimethylquinoline in petroleum distillates?

A1: The identification of this compound in Californian petroleum distillates, specifically within the kerosene fraction, highlights the complex composition of these fossil fuels []. This discovery contributes to a deeper understanding of petroleum constituents and their potential applications.

Q2: How was this compound isolated and identified from the complex mixture of petroleum distillates?

A2: Researchers employed a systematic approach involving distillation and the formation of characteristic derivatives to isolate and identify the various nitrogen-containing compounds []. This compound, along with other pyridine, quinoline, and isoquinoline homologues, was successfully separated and characterized. The formation of picrates and picrolonates, which are salts with distinct melting points, aided in confirming the identity of the isolated compounds.

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